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Compound of Interest

Compound Name: TM5275 sodium

Cat. No.: B10764139 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the oral administration of

TM5275 sodium, a potent and selective small molecule inhibitor of plasminogen activator

inhibitor-1 (PAI-1). The information is compiled from preclinical studies and is intended to guide

researchers in designing and executing experiments involving this compound.

Introduction
TM5275 is an orally bioavailable inhibitor of PAI-1, a key regulator of the fibrinolytic system.[1]

[2] Elevated PAI-1 levels are implicated in various pathological conditions, including

thrombosis, fibrosis, and cancer.[3][4][5] TM5275 has demonstrated antithrombotic and anti-

fibrotic efficacy in several preclinical models. It has a favorable pharmacokinetic profile and low

toxicity in mice and rats.

Chemical Name: 5-chloro-2-[({2-[4-(diphenylmethyl)piperazin-1-yl]-2-

oxoethoxy}acetyl)amino]benzoate Molecular Formula: C28H26ClN3O5 Molecular Weight:

531.98 g/mol

Mechanism of Action
TM5275 selectively inhibits PAI-1 with an IC50 of 6.95 μM. It binds to strand 4 of the A β-sheet

(s4A) position of PAI-1. This interaction induces a conformational change in PAI-1, converting it

from an active inhibitor to a substrate for tissue plasminogen activator (tPA) and urokinase-type
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plasminogen activator (uPA). This ultimately enhances the breakdown of fibrin clots and

reduces the deposition of extracellular matrix.
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Caption: Mechanism of TM5275 in the fibrinolytic system.

Quantitative Data Summary
The following table summarizes the quantitative data from various preclinical studies involving

oral administration of TM5275.
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Parameter Species Dosage Vehicle
Key
Findings

Reference

Antithromboti

c Efficacy

Rat (Male

CD)

10 and 50

mg/kg

0.5%

Carboxymeth

yl cellulose

(CMC)

solution

Significantly

lower blood

clot weights

compared to

vehicle-

treated rats.

Pharmacokin

etics
Rat 10 mg/kg Not Specified

Plasma

concentration

reached 17.5

± 5.2 μM.

Pharmacokin

etics

Mouse (Male

ICR)
50 mg/kg Not Specified

Blood

samples

collected at 0,

1, 2, 6, and

24 hours

post-

administratio

n for

concentration

determination

.

Hepatic

Fibrosis

Rat (Fischer-

344)
50 mg/kg/day

In drinking

water

Attenuated

hepatic

fibrosis.

Hepatic

Fibrosis
Rat (OLETF)

50 and 100

mg/kg/day

In drinking

water

Attenuated

hepatic

fibrosis.

Intestinal

Fibrosis

Mouse

(BALB/c)
Not Specified

Carboxymeth

yl cellulose

(CMC)

suspension

Upregulated

MMP-9 and

decreased

collagen

accumulation.
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Experimental Protocols
Preparation of TM5275 Sodium for Oral Administration
Materials:

TM5275 sodium powder

Vehicle:

0.5% (w/v) Carboxymethyl cellulose (CMC) in sterile water

Sterile drinking water

Sterile tubes

Vortex mixer

Sonicator (optional)

Protocol for CMC Suspension:

Weigh the required amount of TM5275 sodium powder.

Prepare a 0.5% CMC solution by dissolving CMC in sterile water. Stir until fully dissolved.

Suspend the TM5275 powder in the 0.5% CMC solution to the desired final concentration.

Vortex the suspension thoroughly to ensure uniformity.

If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.

Administer the suspension to the animals via oral gavage.

Protocol for Administration in Drinking Water:

Calculate the total daily dose of TM5275 required per animal based on its weight and the

target dosage (e.g., 50 mg/kg/day).

Estimate the daily water consumption of the animals.
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Dissolve the calculated amount of TM5275 in the corresponding volume of drinking water to

achieve the target daily dose.

Provide the medicated water to the animals as the sole source of drinking water.

Prepare fresh medicated water daily.

In Vivo Antithrombotic Study in Rats
This protocol is adapted from a study investigating the antithrombotic effects of TM5275 in a rat

model.

Animals: Male CD rats.

Experimental Groups:

Vehicle control (0.5% CMC solution)

TM5275 (10 mg/kg)

TM5275 (50 mg/kg)

Positive control (e.g., ticlopidine 500 mg/kg)

Procedure:

Administer the respective treatments (vehicle, TM5275, or positive control) orally by gavage

90 minutes before the surgical procedure.

Induce thrombus formation in an arteriovenous shunt.

Allow blood to circulate through the shunt for 30 minutes.

At the end of the circulation period, retrieve the thrombus.

Measure the wet weight of the thrombus.
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Caption: Workflow for in vivo antithrombotic study.

Pharmacokinetic Study in Mice
This protocol is based on a study assessing the plasma concentration of TM5275 in mice

following oral administration.

Animals: Male ICR mice.

Procedure:

Administer TM5275 (50 mg/kg) orally by gavage.

Collect heparinized blood samples from the tail vein at the following time points: 0 (pre-

dose), 1, 2, 6, and 24 hours post-administration.

Centrifuge the blood samples to separate the plasma.

Store the plasma samples at -80°C until analysis.

Determine the plasma concentration of TM5275 using a validated analytical method, such as

reverse-phase high-performance liquid chromatography (HPLC).
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Pharmacokinetic Study Workflow
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Caption: Workflow for pharmacokinetic study in mice.
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Safety and Toxicology
TM5275 exhibits a favorable safety profile with very low toxicity observed in mice and rats. In

nonhuman primates, it has been shown to have antithrombotic benefits without a significant

bleeding effect.

Conclusion
TM5275 sodium is a promising PAI-1 inhibitor with demonstrated efficacy in preclinical models

of thrombosis and fibrosis when administered orally. The protocols outlined in these application

notes provide a foundation for researchers to further investigate the therapeutic potential of this

compound. Careful consideration of the experimental model, dosage, and vehicle is crucial for

obtaining reliable and reproducible results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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